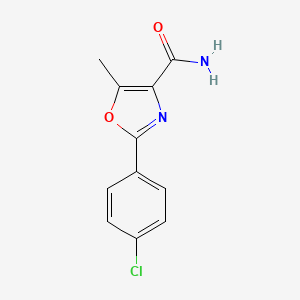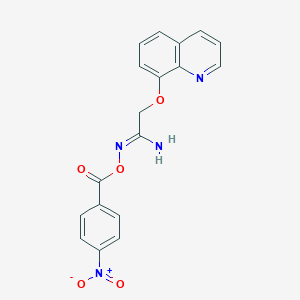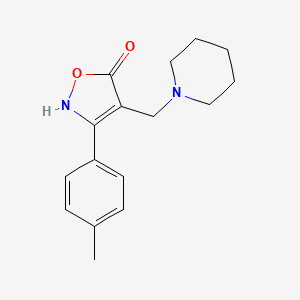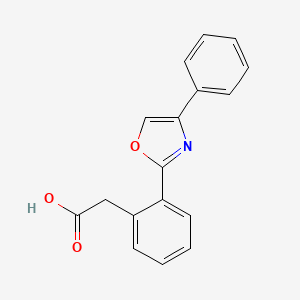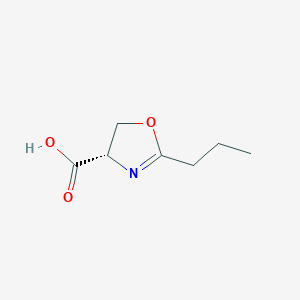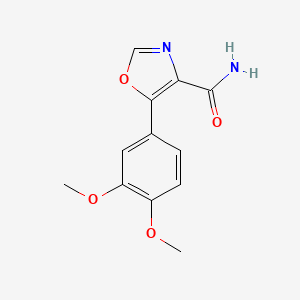![molecular formula C11H12N4O2 B12888332 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 95614-28-1](/img/structure/B12888332.png)
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with an ethyl group and a 2-nitrobenzyl group, which can impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 2-Nitrobenzyl Group: The 2-nitrobenzyl group can be attached via a nucleophilic substitution reaction using 2-nitrobenzyl halides.
Industrial Production Methods
Industrial production of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Common industrial reagents include hydrazine hydrate, ethyl bromide, and 2-nitrobenzyl chloride.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydride and appropriate nucleophiles.
Major Products
Reduction: 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with metal ions and other biomolecules, influencing its activity.
相似化合物的比较
Similar Compounds
- 3-Methyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole
- 3-Ethyl-5-(4-nitrobenzyl)-1H-1,2,4-triazole
- 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole
Uniqueness
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is unique due to the specific positioning of the nitrobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group also influences its solubility and interaction with biological targets.
属性
CAS 编号 |
95614-28-1 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC 名称 |
3-ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12N4O2/c1-2-10-12-11(14-13-10)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3,(H,12,13,14) |
InChI 键 |
YAGGBUBKDKAJOU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NNC(=N1)CC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


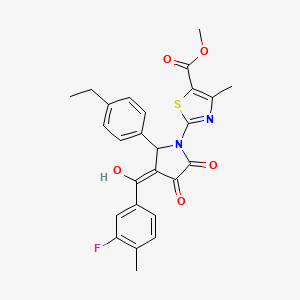



![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
